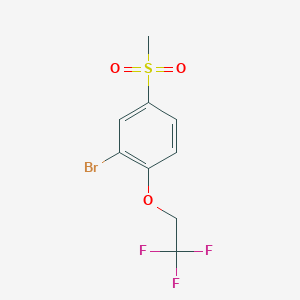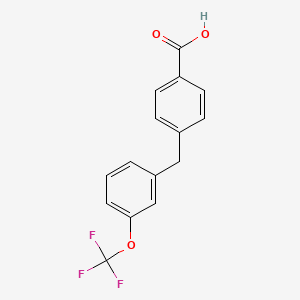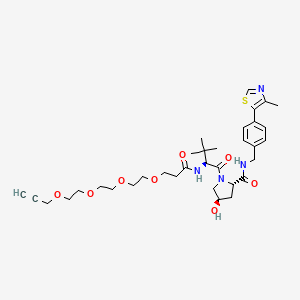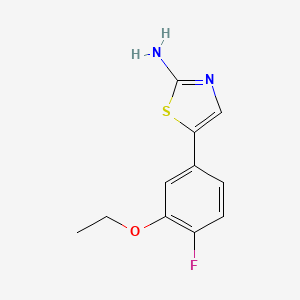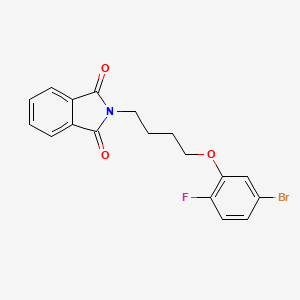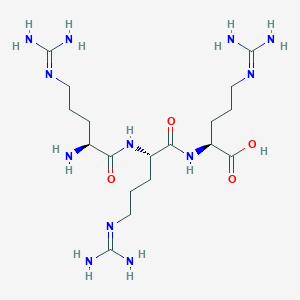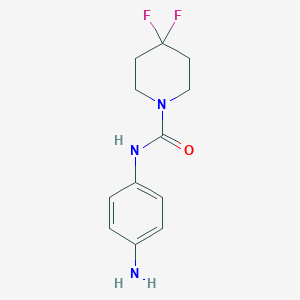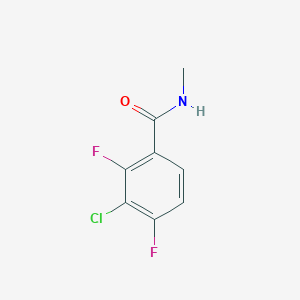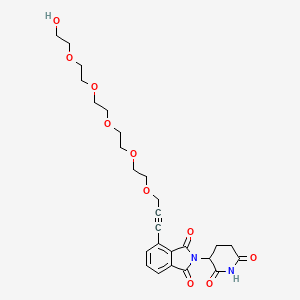
2-(oxan-4-yl)-4-(trifluoromethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(oxan-4-yl)-4-(trifluoromethyl)-1H-imidazole is a synthetic organic compound characterized by the presence of an oxane ring and a trifluoromethyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-4-yl)-4-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a base.
Imidazole Ring Formation: The imidazole ring can be formed through the condensation of a suitable diamine with a carbonyl compound, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(oxan-4-yl)-4-(trifluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while reduction may produce reduced imidazole compounds.
Applications De Recherche Scientifique
2-(oxan-4-yl)-4-(trifluoromethyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(oxan-4-yl)-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the imidazole ring can interact with biological targets such as enzymes or receptors. The oxane ring may contribute to the compound’s overall three-dimensional structure and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(oxan-4-yl)-1H-imidazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-(trifluoromethyl)-1H-imidazole: Lacks the oxane ring, which may affect its three-dimensional structure and binding affinity.
2-(oxan-4-yl)-4-methyl-1H-imidazole: Contains a methyl group instead of a trifluoromethyl group, which may influence its lipophilicity and metabolic stability.
Uniqueness
2-(oxan-4-yl)-4-(trifluoromethyl)-1H-imidazole is unique due to the combination of the oxane ring, trifluoromethyl group, and imidazole ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity, metabolic stability, and potential bioactivity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C9H11F3N2O |
|---|---|
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
2-(oxan-4-yl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)7-5-13-8(14-7)6-1-3-15-4-2-6/h5-6H,1-4H2,(H,13,14) |
Clé InChI |
GXPLEQNWMSDJKK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=NC=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



